![molecular formula C16H10ClN3O5 B1681499 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 264218-23-7](/img/structure/B1681499.png)
3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
3-(3-Chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, also known as CHNPD, is a heterocyclic compound that is used in many scientific research applications. It is a pyrrole-2,5-dione derivative with a 3-chloro-4-hydroxy phenyl amino group and a 4-nitrophenyl group. CHNPD has several important properties such as its ability to act as an antioxidant, its ability to interact with other molecules, and its ability to bind to certain proteins. These properties make CHNPD an important tool for many scientific research applications.
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
3-Hydroxy-1H-pyrrole-2,5-dione derivatives, a category to which the specified compound belongs, have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic substituents, show potent inhibition of porcine liver GAO in vitro. Such inhibition can be significant in biological systems, particularly in the context of metabolic disorders or diseases related to glyoxylate metabolism (Rooney et al., 1983).
Fungicidal Activity
Derivatives of 1H-pyrrole-2,5-dione, which include compounds like 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione, have been found to exhibit fungicidal properties. These compounds, especially those with chlorinated phenylamino groups, demonstrate effectiveness in both in-vivo and in-vitro assays, showcasing their potential as fungicides or antifungal agents (Yaroslavskym et al., 2009).
Synthesis under Green Chemistry Conditions
Synthesizing these pyrrole derivatives under catalyst-free and solvent-free conditions has been an area of research interest. This approach aligns with the principles of green chemistry, emphasizing environmentally benign synthesis processes. Such methods not only offer an eco-friendly approach but also enhance the efficiency and yield of these compounds, making their production more sustainable and cost-effective (Niknam & Mojikhalifeh, 2014).
Application in Conjugated Polymers
These compounds are also valuable in the synthesis of conjugated polymers and copolymers. Their incorporation into polymer chains has been explored for developing materials with strong photoluminescence properties. Such materials are promising for electronic applications, especially in devices where light emission is a key functional element (Beyerlein & Tieke, 2000).
Potential Anti-Cancer Therapeutics
Pyrrole derivatives, including the specific compound , have been synthesized as inhibitors of protein kinases such as EGFR and VEGFR, which are vital in cancer development. These compounds have shown potential in binding with these kinases, forming stable complexes, and exhibiting anti-cancer properties, including proapoptotic and anti-inflammatory effects (Kuznietsova et al., 2019).
Mechanism of Action
Target of Action
SB 415286 is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . It is equally effective at inhibiting human GSK-3α and GSK-3β . GSK-3 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, apoptosis, and inflammation .
Mode of Action
SB 415286 competes with ATP to inhibit GSK-3 . By inhibiting GSK-3, SB 415286 can stimulate glycogen synthesis and gene transcription . It also has neuroprotective and antioxidant properties .
Biochemical Pathways
The inhibition of GSK-3 by SB 415286 affects several biochemical pathways. GSK-3 negatively regulates several aspects of insulin signaling . Therefore, the inhibition of GSK-3 by SB 415286 can positively regulate insulin signaling. This can lead to the stimulation of glycogen synthesis . Moreover, GSK-3 inhibition can induce the transcription of a β-catenin-LEF/TCF regulated reporter gene .
Pharmacokinetics
It is mentioned that sb 415286 is cell-permeable , which suggests that it can cross cell membranes and therefore has good bioavailability.
Result of Action
The inhibition of GSK-3 by SB 415286 leads to several molecular and cellular effects. It stimulates glycogen synthesis and gene transcription . It also has neuroprotective effects, as it can protect primary neurons from death induced by the PI3-kinase pathway . Moreover, it has antioxidant properties, as it can attenuate ROS production .
Action Environment
It is noted that sb 415286 is reported to be light sensitive , suggesting that exposure to light might affect its stability or efficacy.
properties
IUPAC Name |
3-(3-chloro-4-hydroxyanilino)-4-(2-nitrophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c17-10-7-8(5-6-12(10)21)18-14-13(15(22)19-16(14)23)9-3-1-2-4-11(9)20(24)25/h1-7,21H,(H2,18,19,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCXVIPXISBFPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC2=O)NC3=CC(=C(C=C3)O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181018 | |
Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
264218-23-7 | |
Record name | SB 415286 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264218-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB 415286 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264218237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-chloro-4-hydroxyphenylamino)-4-(4-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB 415286 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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